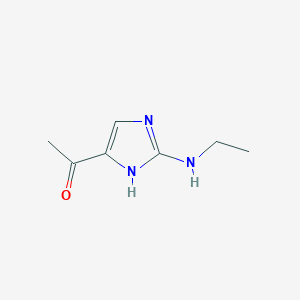
1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as imidazole and ethylamine.
Formation of Ethylamino Group: The ethylamino group is introduced by reacting imidazole with ethylamine under controlled conditions. This reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol.
Acylation: The resulting ethylamino-imidazole intermediate is then subjected to acylation using ethanoyl chloride (acetyl chloride) to form the final product, this compound. This step is typically performed under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction could produce imidazole-4-yl-ethanol derivatives.
Applications De Recherche Scientifique
1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its pharmacological properties, including potential antimicrobial, antifungal, and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials, such as catalysts and polymers.
Mécanisme D'action
The mechanism of action of 1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The imidazole ring can participate in coordination with metal ions, affecting enzymatic activities and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Amino-1H-imidazol-4-yl)ethanone: Lacks the ethyl group, which may result in different chemical reactivity and biological activity.
1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone: Contains a methylamino group instead of an ethylamino group, leading to variations in steric and electronic properties.
1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone: Features a dimethylamino group, which can significantly alter its solubility and interaction with biological targets.
Uniqueness
1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone is unique due to the presence of the ethylamino group, which imparts distinct steric and electronic characteristics
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-[2-(ethylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C7H11N3O/c1-3-8-7-9-4-6(10-7)5(2)11/h4H,3H2,1-2H3,(H2,8,9,10) |
Clé InChI |
CPVKAHQRPVZGKY-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC=C(N1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


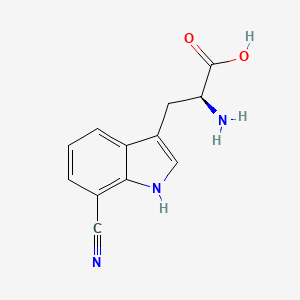



![4,6-Difluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12830459.png)
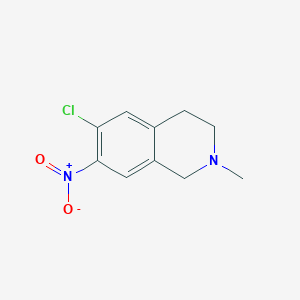
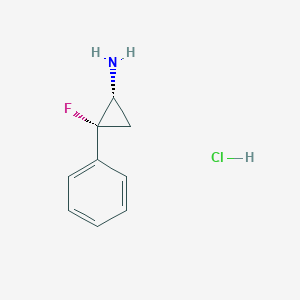

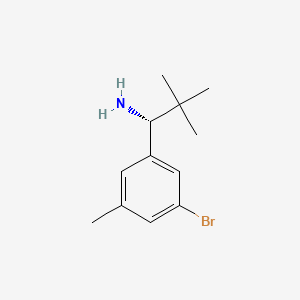
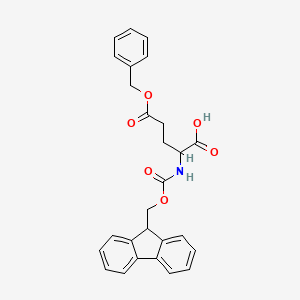

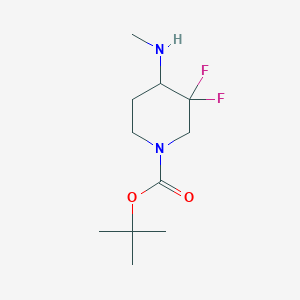
![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)
![tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B12830520.png)
